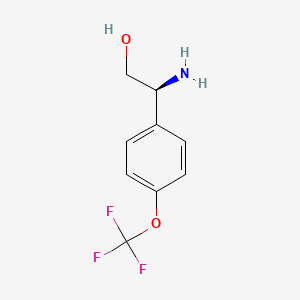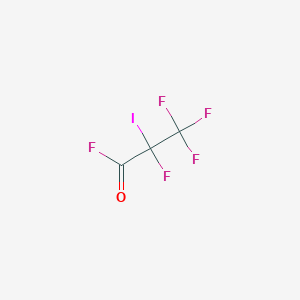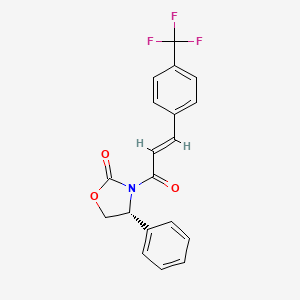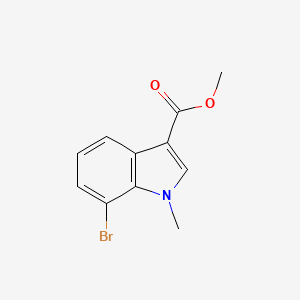
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves the reductive amination of 4-(trifluoromethoxy)benzaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For example, using (S)-glycidol as a starting material, the epoxide ring can be opened by 4-(trifluoromethoxy)aniline under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and product yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines using reagents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetone.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethoxy group imparts unique chemical properties that are beneficial in various applications.
作用機序
The mechanism by which (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular pathways.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-phenylethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
(S)-2-Amino-2-(4-methoxyphenyl)ethanol: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
(S)-2-Amino-2-(4-chlorophenyl)ethanol:
Uniqueness
The trifluoromethoxy group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.
特性
分子式 |
C9H10F3NO2 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChIキー |
ZWWLHDJVEDSDGM-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)
![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)


